3-(Phenoxymethyl)benzonitrile

Descripción

BenchChem offers high-quality 3-(Phenoxymethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenoxymethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

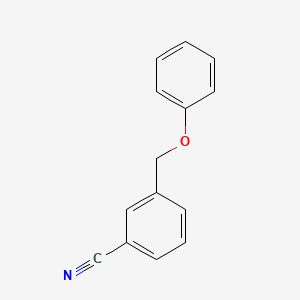

Structure

3D Structure

Propiedades

IUPAC Name |

3-(phenoxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCLIXBSUZNVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481144 | |

| Record name | 3-(phenoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57928-72-0 | |

| Record name | 3-(phenoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-(Phenoxymethyl)benzonitrile (CAS 57928-72-0): A Core Technical Guide for Medicinal Chemistry and Drug Development

Executive Summary

3-(Phenoxymethyl)benzonitrile is a highly versatile biaryl ether building block that serves as a critical intermediate in modern medicinal chemistry and organic synthesis. Characterized by its unique combination of a flexible ether hinge, a lipophilic biaryl system, and a strong hydrogen-bond accepting nitrile group, this scaffold is increasingly utilized in the development of targeted therapeutics, including immune checkpoint inhibitors and central nervous system (CNS) modulators.

This technical guide provides an authoritative overview of its chemical identity, pharmacological applications, and a field-proven, self-validating protocol for its synthesis.

Chemical Identity & Physicochemical Properties

The structural architecture of 3-(phenoxymethyl)benzonitrile provides a unique spatial arrangement that is highly valued in structure-activity relationship (SAR) optimization[].

Table 1: Quantitative Data & Chemical Properties

| Property | Value |

| Chemical Name | 3-(Phenoxymethyl)benzonitrile |

| CAS Registry Number | 57928-72-0[] |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol |

| Key Functional Groups | Nitrile (-CN) at the meta position; Methylene-ether linkage |

| Primary Precursors | Phenol, 3-Cyanobenzyl chloride (CAS: 64407-07-4)[2] |

| Solubility Profile | Soluble in DMF, DMSO, Dichloromethane, Ethyl Acetate; Insoluble in Water |

Mechanistic Role in Drug Development

The phenoxymethylbenzonitrile scaffold is not merely a structural spacer; it actively participates in target binding. The ether oxygen provides conformational flexibility, allowing the two aromatic rings to adopt optimal dihedral angles for binding pocket insertion, while the nitrile group acts as a potent, metabolically stable hydrogen-bond acceptor.

Applications in Targeted Therapeutics

-

PD-1/PD-L1 Interaction Inhibitors : Small molecules utilizing biaryl ether or difluoromethyleneoxy linkages based on the phenoxymethylbenzonitrile core have shown high potency in disrupting the PD-1/PD-L1 immune checkpoint[3]. The cyanophenyl group often occupies a specific hydrophobic pocket in the PD-L1 dimer, while the nitrile group engages in key hydrogen bonding with amino acid residues, preventing the immunosuppressive complex formation and restoring T-cell activation[3].

-

Histamine H3 Receptor Antagonists : Nonimidazole histamine H3 antagonists frequently employ a phenoxymethylbenzyl template[4]. The substitution patterns on the phenoxy group optimize in vitro affinity and in vivo CNS penetration, avoiding the off-target toxicity (such as cytochrome P450 inhibition) associated with older imidazole-based compounds[4].

Caption: Mechanism of action for PD-1/PD-L1 interaction inhibitors utilizing the benzonitrile scaffold.

Synthetic Methodology: The Williamson Ether Route

The most robust, scalable, and high-yielding method for synthesizing 3-(phenoxymethyl)benzonitrile is the Williamson ether synthesis. This involves the nucleophilic substitution of a phenoxide anion with 3-cyanobenzyl chloride (or bromide)[2][5].

Reaction Rationale and Causality

-

Base Selection (K₂CO₃) : Potassium carbonate is chosen over stronger bases (e.g., NaOH or KOH) to prevent the base-catalyzed hydrolysis of the sensitive nitrile group into an amide or carboxylic acid. It efficiently deprotonates phenol (pKa ~10) to form the reactive phenoxide nucleophile.

-

Solvent Selection (DMF) : N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, accelerating the bimolecular nucleophilic substitution (Sₙ2) reaction.

-

Electrophile Choice : 3-Cyanobenzyl chloride is highly reactive toward Sₙ2 displacement due to the benzylic position, which stabilizes the transition state of the substitution[5].

Caption: Workflow for the Williamson ether synthesis of 3-(Phenoxymethyl)benzonitrile.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high purity and yield through built-in physical checkpoints.

-

Preparation & Deprotonation :

-

In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 equiv, e.g., 10.0 mmol) in anhydrous DMF (20 mL, 0.5 M concentration).

-

Add finely powdered, anhydrous K₂CO₃ (1.5 equiv, 15.0 mmol). Stir the suspension at room temperature for 30 minutes.

-

Validation Checkpoint: The mixture will turn slightly yellow, indicating the formation of the phenoxide anion.

-

-

Electrophile Addition :

-

Add 3-cyanobenzyl chloride (1.05 equiv, 10.5 mmol) dropwise or in small portions. A slight excess of the electrophile ensures complete consumption of the phenol, simplifying downstream purification.

-

-

Heating & Reaction Monitoring :

-

Heat the reaction mixture to 60–80°C under an inert atmosphere (N₂ or Argon).

-

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The disappearance of the phenol spot and the emergence of a less polar, UV-active spot confirms reaction progression.

-

-

Aqueous Quench & Isolation :

-

Once complete (typically 2-4 hours), cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice/water (60 mL).

-

Causality: This step serves a dual purpose—it crashes out the highly hydrophobic 3-(phenoxymethyl)benzonitrile as a solid precipitate while dissolving the DMF and inorganic salts (KCl, unreacted K₂CO₃) into the aqueous phase.

-

-

Filtration & Purification :

-

Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold water, followed by a small amount of cold hexanes to remove any unreacted 3-cyanobenzyl chloride.

-

Recrystallize the crude solid from ethanol or perform silica gel column chromatography to yield the analytically pure product.

-

Analytical Validation & Quality Control

To verify the structural integrity and purity of the synthesized 3-(phenoxymethyl)benzonitrile, the following analytical checkpoints must be met:

-

¹H NMR (CDCl₃, 400 MHz) : The defining feature is a distinct singlet integrating to 2 protons around δ 5.10 ppm , corresponding to the benzylic methylene group (-CH₂-O-). The aromatic region (δ 6.90–7.70 ppm) will integrate to 9 protons, displaying the characteristic splitting patterns of both the mono-substituted phenoxy ring and the di-substituted cyanophenyl ring.

-

FT-IR Spectroscopy : A sharp, strong absorption band near 2230 cm⁻¹ is critical. This confirms the retention of the nitrile (-CN) group and proves that base-catalyzed hydrolysis did not occur during the synthesis.

-

HPLC : Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) should be utilized to ensure >98% purity, which is the standard threshold required for downstream pharmaceutical coupling reactions.

References

-

Mikó, T., et al. "Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines and Related Compounds". Journal of Medicinal Chemistry (2003). Available at:[Link]

-

Li, Y., et al. "Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage". Journal of Medicinal Chemistry (2021). Available at:[Link]

-

LookChem. "3-Cyanobenzyl chloride CAS NO.64407-07-4". Wuhan Chemwish Technology Co., Ltd. Available at: [Link]

-

Malachowski, W. P., et al. "Catalytic Enantioselective Birch–Heck Sequence for the Synthesis of Phenanthridinone Derivatives with an All-Carbon Quaternary Stereocenter". The Journal of Organic Chemistry (2022). Available at:[Link]

Sources

3-(Phenoxymethyl)benzonitrile: Molecular Structure, Synthesis, and Applications in Drug Development

Executive Summary

3-(Phenoxymethyl)benzonitrile (CAS: 57928-72-0) is a highly versatile bifunctional organic building block utilized extensively in medicinal chemistry, agrochemical development, and materials science [1]. Structurally characterized as a cyanobenzyl phenyl ether, it features a highly stable ether linkage that provides conformational flexibility, coupled with a reactive nitrile group that serves as a synthetic handle for downstream derivatization. This technical guide explores its physicochemical properties, details a self-validating synthesis protocol based on the Williamson ether mechanism, and outlines its applications in modern drug discovery.

Structural Analysis and Physicochemical Properties

The molecular architecture of 3-(Phenoxymethyl)benzonitrile consists of a central benzylic ether core flanked by a phenyl ring and a 3-cyanophenyl moiety.

-

Conformational Flexibility: The −CH2−O− ether linkage allows the two aromatic rings to adopt multiple dihedral angles. This flexibility is critical in rational drug design, enabling the molecule to optimally occupy hydrophobic binding pockets within target proteins [4].

-

Electronic Effects: The nitrile group ( −C≡N ) is strongly electron-withdrawing via both inductive and resonance effects, deactivating the attached aromatic ring toward electrophilic aromatic substitution but making it highly susceptible to nucleophilic additions or reductions.

Table 1: Quantitative Physicochemical Data

| Property | Value | Scientific Relevance |

| Chemical Name | 3-(Phenoxymethyl)benzonitrile | Standard IUPAC nomenclature. |

| CAS Number | 57928-72-0 | Unique registry identifier for sourcing [2]. |

| Molecular Formula | C14H11NO | Dictates exact mass for MS identification. |

| Molecular Weight | 209.24 g/mol | Low molecular weight, ideal for fragment-based drug discovery (FBDD). |

| Core Moieties | Phenoxy, Benzonitrile | Provides dual sites for orthogonal functionalization. |

Synthesis Methodology: The Williamson Ether Pathway

The most robust and scalable route to synthesize 3-(Phenoxymethyl)benzonitrile is via the Williamson Ether Synthesis , coupling phenol with 3-cyanobenzyl bromide [3].

Mechanistic Causality and Reagent Selection

The success of this SN2 (bimolecular nucleophilic substitution) reaction relies heavily on the precise selection of base and solvent:

-

Base Selection ( K2CO3 ): Phenol is a relatively weak nucleophile. Potassium carbonate ( K2CO3 ) is employed as a mild base to deprotonate the phenol, generating the highly nucleophilic phenoxide anion. Crucially, K2CO3 is chosen over stronger bases like NaOH or KOH because strong aqueous bases risk hydrolyzing the sensitive nitrile group ( −CN ) into an amide or carboxylic acid [3].

-

Solvent Selection (Anhydrous DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It readily dissolves the organic reactants but poorly solvates the phenoxide anion. This lack of solvation leaves the phenoxide "naked" and highly reactive, dramatically accelerating the SN2 attack on the benzylic carbon of 3-cyanobenzyl bromide [3].

Caption: SN2 Mechanism of 3-(Phenoxymethyl)benzonitrile Synthesis.

Step-by-Step Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system, incorporating in-process controls (TLC) and specific quenching mechanisms to handle unreacted starting materials [3].

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Causality / Rationale |

| Stoichiometry | Phenol (1.0 eq) : Bromide (1.1 eq) | Slight excess of electrophile drives the reaction to completion. |

| Base | K2CO3 (2.0 eq) | Excess base ensures complete deprotonation and neutralizes HBr byproduct. |

| Temperature | 80 °C | Provides sufficient activation energy for the SN2 benzylic substitution. |

| Time | 4 - 12 hours | Monitored via TLC to prevent degradation or side reactions. |

Laboratory Workflow

-

Preparation & Deprotonation:

-

To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add phenol (1.0 eq) and anhydrous DMF.

-

Add finely powdered K2CO3 (2.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes to ensure complete generation of the phenoxide anion.

-

-

Alkylation:

-

Add 3-cyanobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Equip the flask with a reflux condenser, heat the mixture to 80 °C, and maintain aggressive stirring.

-

-

In-Process Monitoring (Self-Validation):

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 4:1) solvent system. The disappearance of the phenol spot indicates reaction completion.

-

-

Chemical Quenching:

-

Expert Insight: If unreacted 3-cyanobenzyl bromide remains, it can co-elute with the product. Add a catalytic amount of triethylamine ( Et3N ) to the mixture. This reacts with excess benzyl bromide to form a highly polar, water-soluble quaternary ammonium salt, drastically simplifying purification [3].

-

-

Workup & Purification:

-

Cool the mixture to room temperature and pour it over crushed ice/water.

-

Extract the aqueous phase with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography or recrystallization.

-

Caption: Step-by-step experimental workflow for Williamson ether synthesis.

Downstream Applications in Drug Development

The true value of 3-(Phenoxymethyl)benzonitrile lies in its role as a precursor. The nitrile group acts as a versatile synthetic node for generating diverse pharmacophores[4]:

-

Reduction to Primary Amines: Treatment with Lithium Aluminum Hydride ( LiAlH4 ) or catalytic hydrogenation ( H2/Pd−C ) converts the nitrile to a primary benzylamine. This motif is frequently utilized in the development of kinase inhibitors and CNS-active agents.

-

Tetrazole Formation: Reacting the nitrile with sodium azide ( NaN3 ) yields a 5-substituted tetrazole. Tetrazoles are classic bioisosteres for carboxylic acids; they mimic the acidity and planar geometry of carboxylates but offer superior metabolic stability and lipophilicity, a strategy famously used in Angiotensin II Receptor Blockers (ARBs).

-

Amidine Synthesis: Pinner reaction conditions (HCl/EtOH followed by ammonia) convert the nitrile into an amidine, a critical functional group for designing serine protease inhibitors (e.g., anticoagulants).

References

-

Tetrahydroisoquinolinone-based Steroidomimetic and Chimeric Microtubule Disruptors - PMC. National Institutes of Health (NIH). Available at:[Link]

An In-Depth Technical Guide to the Synthesis of 3-(Phenoxymethyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(phenoxymethyl)benzonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic strategies, including the widely applicable Williamson ether synthesis, the robust Ullmann condensation, and the mild Mitsunobu reaction. A detailed, field-proven experimental protocol for the Williamson ether synthesis is presented, along with a comparative analysis of the primary synthetic routes. The underlying reaction mechanisms are elucidated, and the rationale behind key experimental choices is discussed to ensure technical accuracy and practical applicability.

Introduction: The Significance of 3-(Phenoxymethyl)benzonitrile

3-(Phenoxymethyl)benzonitrile is a versatile bifunctional molecule characterized by a phenoxy ether linkage and a nitrile group on a benzene ring. This unique structural motif makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, while the ether linkage provides a stable connection between the two aromatic rings. Consequently, this compound serves as a crucial precursor in the synthesis of a range of target molecules in medicinal chemistry and materials science. The efficient and scalable synthesis of 3-(phenoxymethyl)benzonitrile is therefore of significant interest to the scientific community.

Primary Synthetic Pathways

The formation of the aryl benzyl ether bond is the central transformation in the synthesis of 3-(phenoxymethyl)benzonitrile. Several established methods in organic chemistry can be effectively employed to achieve this. This guide will focus on the three most prominent and practical approaches: the Williamson ether synthesis, the Ullmann condensation, and the Mitsunobu reaction.

The Williamson Ether Synthesis: A Classic and Versatile Approach

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and represents the most common and straightforward route to 3-(phenoxymethyl)benzonitrile.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as a nucleophile to displace a halide from a benzyl halide.[2]

Mechanism: The reaction is initiated by the deprotonation of phenol with a suitable base to form the more nucleophilic phenoxide ion. This is a critical step as neutral alcohols are generally poor nucleophiles for SN2 reactions.[2] The phenoxide then attacks the electrophilic benzylic carbon of 3-(halomethyl)benzonitrile (typically the bromo- or chloro- derivative), leading to the formation of the desired ether and a salt byproduct.[1] For the SN2 mechanism to be efficient, the electrophile should be unhindered, making primary benzyl halides like 3-(bromomethyl)benzonitrile ideal substrates.[1]

Figure 1: The reaction pathway of the Williamson ether synthesis.

A significant advantage of the Williamson ether synthesis is the ready availability of the starting materials and the generally high yields achievable under optimized conditions. A closely related synthesis of 4-((4'-methoxyphenoxy)methyl)benzonitrile from 4-(chloromethyl)benzonitrile and 4-methoxyphenol has been reported to proceed with a 94% yield, indicating the high efficiency of this method.[3]

Phase-Transfer Catalysis (PTC) Variation: A common challenge in the Williamson ether synthesis is the mutual insolubility of the aqueous phenoxide solution and the organic benzyl halide solution. Phase-transfer catalysis provides an elegant solution to this problem by facilitating the transfer of the phenoxide nucleophile from the aqueous phase to the organic phase where the reaction occurs.[4][5] Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly employed as phase-transfer catalysts.[6] The lipophilic cation of the catalyst pairs with the phenoxide anion, allowing it to dissolve in the organic phase and react with the benzyl halide.[5] This technique often leads to faster reaction times, milder reaction conditions, and improved yields.[7]

The Ullmann Condensation: A Robust Copper-Catalyzed Method

The Ullmann condensation, or Ullmann-type reaction, is a powerful method for the formation of aryl ethers, particularly diaryl ethers.[8] It involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol.[9] While traditionally requiring harsh reaction conditions, modern modifications have made this a more versatile and milder process.

Figure 2: A simplified representation of the Ullmann condensation for aryl ether synthesis.

The Mitsunobu Reaction: A Mild Alternative

The Mitsunobu reaction offers a mild and efficient method for the formation of esters, ethers, and other functional groups from alcohols.[10] This reaction is particularly useful when dealing with sensitive substrates that cannot tolerate the basic or high-temperature conditions of the Williamson or Ullmann reactions.[11]

Mechanism: The Mitsunobu reaction involves the in-situ activation of an alcohol (in this case, 3-cyanobenzyl alcohol) with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][12] The alcohol is converted into a good leaving group, which is then displaced by a nucleophile (phenol) in an SN2 fashion.[10] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of 3-(phenoxymethyl)benzonitrile from the achiral 3-cyanobenzyl alcohol.

Figure 3: The general workflow of the Mitsunobu reaction for ether synthesis.

While the Mitsunobu reaction is a powerful tool, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which can sometimes complicate product purification.[13]

Comparative Analysis of Synthesis Pathways

The choice of synthetic route for 3-(phenoxymethyl)benzonitrile will depend on several factors, including the availability of starting materials, desired scale of the reaction, and the presence of other functional groups in more complex substrates. The following table provides a comparative overview of the three primary methods.

| Parameter | Williamson Ether Synthesis | Ullmann Condensation | Mitsunobu Reaction |

| Starting Materials | Phenol, 3-(Halomethyl)benzonitrile | Phenol, 3-Halobenzonitrile | 3-Cyanobenzyl alcohol, Phenol |

| Key Reagents | Base (e.g., K₂CO₃, NaH), Optional: Phase-Transfer Catalyst | Copper(I) catalyst, Base | Triphenylphosphine, DEAD/DIAD |

| Typical Yield | High (often >90%) | Moderate to High | Good to High |

| Reaction Conditions | Mild to moderate temperature | High temperature (can be milder with modern catalysts) | Mild (often room temperature) |

| Key Advantages | Readily available and inexpensive reagents, high yields, scalable. | Robust, good for certain substrates where other methods fail. | Very mild conditions, good for sensitive substrates. |

| Key Disadvantages | Can be challenging for sterically hindered substrates, potential for elimination side reactions. | Often requires high temperatures and a catalyst, can have variable yields. | Stoichiometric byproducts can complicate purification, reagents are more expensive. |

Detailed Experimental Protocol: Williamson Ether Synthesis of 3-(Phenoxymethyl)benzonitrile

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-(phenoxymethyl)benzonitrile via the Williamson ether synthesis, incorporating phase-transfer catalysis for enhanced efficiency.

Materials:

-

Phenol

-

3-(Bromomethyl)benzonitrile

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Tetrabutylammonium Bromide (TBAB)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile (10 volumes based on phenol) to the flask.

-

Addition of Electrophile: While stirring the mixture, add 3-(bromomethyl)benzonitrile (1.05 equivalents) to the reaction flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Add deionized water (10 volumes) and extract with ethyl acetate (3 x 10 volumes).

-

Washing: Combine the organic layers and wash sequentially with 1 M sodium hydroxide solution (2 x 10 volumes) to remove any unreacted phenol, followed by brine (1 x 10 volumes).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 3-(phenoxymethyl)benzonitrile can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions:

-

Phenol is corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

3-(Bromomethyl)benzonitrile is a lachrymator and should be handled in a well-ventilated fume hood.

-

Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.

-

Always wear appropriate PPE when handling chemicals.

Conclusion

The synthesis of 3-(phenoxymethyl)benzonitrile can be effectively achieved through several established synthetic methodologies. The Williamson ether synthesis stands out as the most practical and widely applicable approach due to its high yields, operational simplicity, and the use of readily available starting materials. The inclusion of phase-transfer catalysis can further enhance the efficiency of this method. For substrates that are sensitive to basic conditions or high temperatures, the Mitsunobu reaction provides a mild and valuable alternative. The Ullmann condensation, while less common for this specific transformation, remains a robust option in certain synthetic contexts. This guide provides the necessary technical information for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs, thereby facilitating the advancement of their research and development programs.

References

-

Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Available at: [Link]

-

Demir, A. S., & Sesenoglu, O. (2003). Mitsunobu Reaction in Natural Product Synthesis. Current Organic Synthesis, 1(3), 285-303. Available at: [Link]

-

Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. Available at: [Link]

-

Ullmann, F., & Sponagel, P. (1905). Ueber die Darstellung von Phenyläthern des Brenzcatechins. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212. Available at: [Link]

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Available at: [Link]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. Available at: [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

-

Williamson ether synthesis. (2021, October 23). LS College. Retrieved from [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]

-

A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedres. Retrieved from [Link]

-

Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. (2019, April 30). Chinese Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. (2019, April 30). Chinese Journal of Organic Chemistry. Retrieved from [Link]

-

A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedres. Retrieved from [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. Retrieved from [Link]

-

SELECTIVE SYNTHESIS OF BENZOPHENONES BY PHASE TRANSFER CATALYZED MONOCHROMATE OXIDATION OF BENZHYDROLS IN NON-POLAR MEDIA. (2020, August 10). Journal of Advanced Scientific Research. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement [ccspublishing.org.cn]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. biomedres.us [biomedres.us]

- 6. sciensage.info [sciensage.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Characterization of 3-(Phenoxymethyl)benzonitrile: A Technical Guide for Structural Elucidation

Executive Summary

3-(Phenoxymethyl)benzonitrile (CAS No. 57928-72-0) is a highly versatile chemical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Structurally, it consists of a central benzonitrile ring substituted at the meta position with a phenoxymethyl ether linkage. This whitepaper provides an in-depth, authoritative guide to the spectroscopic elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS).

By establishing a self-validating analytical workflow, this guide ensures that drug development professionals can confidently verify the structural integrity and purity of this critical intermediate.

Analytical Workflow & Experimental Design

To achieve unambiguous structural elucidation, analytical scientists must employ orthogonal spectroscopic techniques. The following workflow illustrates the logical progression from sample preparation to data integration.

Fig 1: Multi-modal spectroscopic workflow for structural elucidation.

Step-by-Step Experimental Protocols

As a best practice in analytical chemistry, the causality behind each experimental condition must be understood to prevent artifact generation.

Protocol A: NMR Sample Preparation

-

Weighing: Accurately weigh 15.0 mg of 3-(Phenoxymethyl)benzonitrile.

-

Solvation: Dissolve the solid in 0.6 mL of deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ is selected because its moderate polarity perfectly solvates both the hydrophobic phenoxy ring and the polar nitrile group without inducing significant solvent-solute hydrogen bonding shifts. TMS provides an absolute 0.00 ppm zero-point calibration.

-

-

Transfer: Filter the solution through a glass wool plug into a precision 5 mm NMR tube to remove any paramagnetic particulate impurities that could broaden the spectral lines.

Protocol B: FT-IR (ATR) Analysis

-

Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol and collect a background spectrum.

-

Application: Place 2–3 mg of the neat crystalline sample directly onto the crystal. Apply consistent pressure using the ATR anvil.

-

Causality: The ATR method is chosen over traditional KBr pellet pressing to eliminate the risk of hygroscopic water absorption. Water exhibits a broad O-H stretch at ~3300 cm⁻¹ that can obscure critical aromatic C-H stretching regions.

-

Protocol C: EI-MS Analysis

-

Solvation: Dissolve 1 mg of the sample in 1 mL of GC-grade methanol.

-

Injection: Inject 1 µL into the GC-MS system or utilize a Direct Insertion Probe (DIP).

-

Ionization: Operate the source at a standard 70 eV electron energy.

-

Causality: Standardizing the ionization energy at 70 eV ensures the resulting fragmentation pattern is highly reproducible and can be directly cross-referenced against authoritative databases like the NIST Chemistry WebBook[2].

-

Spectroscopic Data & Mechanistic Interpretations

The structural assignment of 3-(Phenoxymethyl)benzonitrile operates as a self-validating system . The mass losses observed in the MS data must perfectly corroborate the proton integrations in the NMR data, while the functional groups identified in the IR spectrum must explain the chemical shifts observed in the ¹³C NMR.

Nuclear Magnetic Resonance (NMR)

The ¹H and ¹³C NMR spectra provide the definitive carbon framework of the molecule. The data below is referenced to established empirical rules for organic compounds[3][4].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |

| 5.10 | Singlet (s) | 2H | -CH₂-O- | Strongly deshielded by the adjacent electronegative oxygen atom and the anisotropic effect of the aromatic rings. |

| 6.95 | Doublet (d, J=8 Hz) | 2H | Phenoxy ortho | Shielded by the +M (resonance) effect of the ether oxygen. |

| 7.01 | Triplet (t, J=8 Hz) | 1H | Phenoxy para | Shielded by the +M effect of the ether oxygen. |

| 7.31 | Triplet (t, J=8 Hz) | 2H | Phenoxy meta | Unaffected by the oxygen's +M effect; standard aromatic shift. |

| 7.51 | Triplet (t, J=8 Hz) | 1H | Benzonitrile H-5 | Meta to both the -CN and -CH₂OPh groups. |

| 7.64 | Doublet (d, J=8 Hz) | 1H | Benzonitrile H-4 | Deshielded by the -M (electron-withdrawing) effect of the -CN group. |

| 7.68 | Doublet (d, J=8 Hz) | 1H | Benzonitrile H-6 | Deshielded by the -M effect of the -CN group. |

| 7.75 | Singlet (s) | 1H | Benzonitrile H-2 | Highly deshielded, located between the -CN and -CH₂OPh groups. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Note |

| 118.5 | -C≡N | Characteristic nitrile carbon. |

| 68.5 | -CH₂-O- | Aliphatic carbon bonded to oxygen. |

| 158.0 | Phenoxy C-ipso | Highly deshielded by direct oxygen attachment. |

| 112.5 | Benzonitrile C-1 | Shielded due to the magnetic anisotropy of the triple bond. |

| 114.8 - 138.5 | Aromatic Carbons | Remaining 10 distinct aromatic carbon signals. |

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy serves as the primary orthogonal check for the functional groups inferred from the ¹³C NMR.

Table 3: FT-IR (ATR) Key Vibrations

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Significance |

| 3060, 3035 | Weak | C-H stretch (sp²) | Confirms the presence of aromatic rings. |

| 2230 | Medium, Sharp | C≡N stretch | Critical Marker: Unambiguously confirms the intact cyano group. |

| 1595, 1490 | Strong | C=C stretch | Aromatic ring skeletal vibrations. |

| 1245, 1030 | Strong | C-O-C stretch | Asymmetric and symmetric ether stretches; confirms the phenoxymethyl linkage. |

| 755, 690 | Strong | C-H out-of-plane | Confirms mono-substituted (phenoxy) and meta-substituted (benzonitrile) rings. |

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry at 70 eV provides a robust fragmentation fingerprint. The fragmentation logic strictly follows the principles outlined in standard spectrometric texts[4].

Table 4: EI-MS (70 eV) Key Ions

| m/z | Relative Abundance | Ion Assignment | Fragmentation Mechanism |

| 209 | ~25% | [M]⁺• | Intact molecular ion (C₁₄H₁₁NO). |

| 116 | 100% (Base Peak) | [C₈H₆N]⁺ | Cleavage of the ether C-O bond, loss of phenoxy radical (93 Da). |

| 89 | ~40% | [C₇H₅]⁺ | Loss of HCN (27 Da) from the m/z 116 fragment. |

| 77 | ~15% | [C₆H₅]⁺ | Phenyl cation. |

Mechanistic Pathway Analysis: The dominance of the m/z 116 base peak is driven by thermodynamic stability. Upon ionization, the molecular ion undergoes rapid homolytic cleavage at the ether linkage. This expels a stable phenoxy radical (PhO•) and yields a 3-cyanobenzyl cation (m/z 116). This cation is highly stabilized by resonance. Subsequently, the m/z 116 ion undergoes a classic rearrangement and elimination of neutral hydrogen cyanide (HCN) to form a tropylium-type ion at m/z 89.

Fig 2: Primary EI-MS fragmentation pathway of 3-(Phenoxymethyl)benzonitrile.

Conclusion

The structural elucidation of 3-(Phenoxymethyl)benzonitrile requires a holistic, multi-modal approach. The sharp C≡N stretch at 2230 cm⁻¹ in the IR spectrum validates the highly shielded C-1 carbon (112.5 ppm) in the ¹³C NMR. Furthermore, the 5-proton aromatic integration in the ¹H NMR perfectly correlates with the 93 Da neutral loss (phenoxy radical) observed in the mass spectrometer. By adhering to the protocols and mechanistic interpretations detailed in this guide, researchers can ensure the highest standards of scientific integrity in their analytical workflows.

References

-

[2] NIST Chemistry WebBook, SRD 69 | National Institute of Standards and Technology (NIST) | [Link]

-

[3] Spectral Database for Organic Compounds (SDBS) | National Institute of Advanced Industrial Science and Technology (AIST) |[Link]

-

[4] Review of Spectrometric Identification of Organic Compounds, 8th Edition | Journal of Chemical Education - ACS Publications |[Link]

Sources

A Technical Guide to the Solubility of 3-(Phenoxymethyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the solubility of 3-(phenoxymethyl)benzonitrile, a key intermediate in various synthetic pathways. An understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical principles governing the solubility of this molecule, provides detailed experimental protocols for its determination, and offers insights into the interpretation of solubility data. The methodologies described herein are designed to ensure scientific rigor and reproducibility, forming a self-validating framework for solubility assessment.

Introduction to 3-(Phenoxymethyl)benzonitrile and its Physicochemical Landscape

3-(Phenoxymethyl)benzonitrile is an aromatic organic compound featuring a benzonitrile core linked to a phenoxy group via a methylene bridge. Its molecular structure, characterized by both polar (nitrile and ether functionalities) and nonpolar (two aromatic rings) regions, dictates its solubility behavior in various organic solvents. The nitrile group (-C≡N) is highly polar and can act as a hydrogen bond acceptor, while the ether linkage (-O-) also contributes to its polarity.[1][2] Conversely, the phenyl and benzyl rings are nonpolar and hydrophobic. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.[3][4]

Key Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.25 g/mol |

| Boiling Point | ~407 °C |

| Melting Point | ~57-59 °C |

| pKa | ~14.19 |

Note: These values are computationally predicted and should be confirmed experimentally.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and the solvent molecules.[5][6] For 3-(phenoxymethyl)benzonitrile to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon forming new solute-solvent interactions.[4]

Intermolecular Forces Influencing Solubility:

-

Dipole-Dipole Interactions: The polar nitrile group in 3-(phenoxymethyl)benzonitrile creates a significant dipole moment, leading to strong dipole-dipole attractions.[1][2] Polar solvents will interact favorably with this part of the molecule.

-

Van der Waals Forces (London Dispersion Forces): The two aromatic rings contribute significantly to the molecule's surface area, leading to substantial van der Waals forces.[7] These forces are the primary mode of interaction with nonpolar solvents.

-

Hydrogen Bonding: While 3-(phenoxymethyl)benzonitrile cannot form hydrogen bonds with itself, the nitrogen atom of the nitrile group and the oxygen of the ether can act as hydrogen bond acceptors.[2][8] This allows for favorable interactions with protic solvents like alcohols.

The overall solubility in a given solvent will be a balance between these competing interactions. It is anticipated that 3-(phenoxymethyl)benzonitrile will exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic and some nonpolar aromatic solvents.[9]

Experimental Determination of Solubility: A Rigorous Approach

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[10] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Essential Equipment and Reagents

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

3-(Phenoxymethyl)benzonitrile (of known purity)

-

A range of organic solvents of analytical grade (e.g., acetone, acetonitrile, dichloromethane, ethanol, ethyl acetate, methanol, toluene, hexane)

Step-by-Step Experimental Protocol: The Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(phenoxymethyl)benzonitrile to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary experiment can determine the time required to achieve equilibrium.[11]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase of the HPLC) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-(phenoxymethyl)benzonitrile.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Mandatory Visualization: Experimental Workflow

Caption: Workflow for determining solubility via the shake-flask method.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Table 1: Hypothetical Solubility of 3-(Phenoxymethyl)benzonitrile in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity | Predicted Solubility (g/L) |

| Hexane | Nonpolar | Low |

| Toluene | Nonpolar (Aromatic) | Moderate |

| Dichloromethane | Polar Aprotic | High |

| Ethyl Acetate | Polar Aprotic | High |

| Acetone | Polar Aprotic | Very High |

| Ethanol | Polar Protic | Moderate-High |

| Methanol | Polar Protic | Moderate |

Interpretation of Results:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone and dichloromethane are expected to be excellent solvents for 3-(phenoxymethyl)benzonitrile. Their polarity allows them to interact favorably with the nitrile and ether groups, while their aprotic nature prevents them from strongly self-associating, making them more available to solvate the solute.

-

Moderate Solubility in Polar Protic Solvents: Alcohols like ethanol and methanol can act as hydrogen bond donors to the nitrile and ether groups. However, their ability to form strong hydrogen bond networks with themselves can slightly hinder their interaction with the solute, leading to moderate solubility.

-

Variable Solubility in Nonpolar Solvents: While generally less soluble in nonpolar solvents, the presence of the two aromatic rings in 3-(phenoxymethyl)benzonitrile may allow for some solubility in aromatic solvents like toluene through π-π stacking interactions. In aliphatic nonpolar solvents like hexane, solubility is expected to be poor.

Factors Influencing Solubility Measurements

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. For most organic compounds, solubility increases with temperature as the dissolution process is often endothermic.[12][13] It is crucial to maintain a constant and accurately recorded temperature during the experiment.

-

Purity of Solute and Solvent: Impurities can significantly affect solubility measurements. Therefore, using high-purity solute and solvents is essential for obtaining accurate and reproducible data.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of 3-(phenoxymethyl)benzonitrile being used.[11]

Conclusion

This guide has provided a detailed framework for understanding and experimentally determining the solubility of 3-(phenoxymethyl)benzonitrile in organic solvents. By combining a theoretical understanding of intermolecular forces with a rigorous experimental protocol like the shake-flask method, researchers can obtain reliable solubility data. This information is invaluable for the efficient design of synthetic routes, the development of effective purification strategies, and the formulation of final products in the pharmaceutical and chemical industries.

References

-

Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]

-

Mrs. Thompson. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Manifold @CUNY. (n.d.). 2.6 Intermolecular Force and Physical Properties of Organic Compounds. Organic Chemistry I. Retrieved from [Link]

-

Study.com. (n.d.). Nitrile Definition, Functional Group & Structure. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Introduction to Organic Chemistry. (n.d.). 2.4. Effects of Intermolecular Forces. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility. Introductory Organic Chemistry. Retrieved from [Link]

-

Teachy. (n.d.). Summary of Organic Functions: Nitriles and Isonitriles. Retrieved from [Link]

- Ralston, A. W., Hoerr, C. W., & Pool, W. O. (1942). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC NITRILES. Journal of Organic Chemistry, 07(6), 546-553.

- Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., Pino, J. A., & Beer, R. F. (1983). Dependence of solute solubility parameters on solvent polarity. Journal of pharmaceutical sciences, 72(4), 328-333.

-

Pearson. (n.d.). Solubility and Intermolecular Forces: Videos & Practice Problems. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Unknown. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD. Retrieved from [Link]

-

NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

-

Allen. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Retrieved from [Link]

-

Unknown. (n.d.). Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Principles of Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to nitriles. Retrieved from [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

-

Scribd. (n.d.). Expt 1 (Solubility of Organic Compounds) PDF. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

GeeksforGeeks. (2022, April 28). Physical and Chemical Properties of Ethers. Retrieved from [Link]

-

PubChem. (n.d.). 3-[2-(Hydroxymethyl)phenoxy]benzonitrile. Retrieved from [Link]

-

EPA NEPS. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

EBSCO. (n.d.). Ethers. Chemistry Research Starters. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. Retrieved from [Link]

-

Unknown. (n.d.). benzonitrile. Retrieved from [Link]

-

EPA. (2025, October 15). 4-[[2-Methoxy-4-(2-propen-1-yl)phenoxy]methyl]benzonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

Sources

- 1. Nitrile Definition, Functional Group & Structure | Study.com [study.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cuny.manifoldapp.org [cuny.manifoldapp.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. teachy.ai [teachy.ai]

- 10. api.kreatis.eu [api.kreatis.eu]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Solubility - Wikipedia [en.wikipedia.org]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Guide to the Crystal Structure Analysis of 3-(Phenoxymethyl)benzonitrile: A Hypothetical Case Study

Disclaimer: This document presents a hypothetical crystal structure analysis of 3-(phenoxymethyl)benzonitrile. As of the time of writing, the specific crystallographic data for this compound is not publicly available. This guide has been constructed using established methodologies in single-crystal X-ray crystallography and leverages data from analogous structures to provide a comprehensive, educational framework for researchers, scientists, and drug development professionals.

Introduction

3-(Phenoxymethyl)benzonitrile is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which are common in biologically active compounds and functional materials. Understanding its three-dimensional structure at an atomic level is paramount for elucidating structure-property relationships, guiding rational drug design, and engineering novel materials. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the solid-state structure of a molecule. This guide provides an in-depth, technical walkthrough of the process, from crystal growth to the final analysis and interpretation of the crystal structure.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the starting material is critical, as impurities can inhibit crystallization or lead to disordered structures.

Synthesis: 3-(Phenoxymethyl)benzonitrile can be synthesized via a Williamson ether synthesis, reacting 3-cyanobenzyl bromide with sodium phenoxide. The reaction progress would be monitored by thin-layer chromatography (TLC) and the final product purified by column chromatography to achieve a purity of >99%, as confirmed by NMR and mass spectrometry.

Crystallization: The growth of single crystals is often the most challenging step. A variety of techniques should be systematically employed. For a molecule like 3-(phenoxymethyl)benzonitrile, which is a solid at room temperature, slow evaporation from a suitable solvent or solvent system is a common and effective method.

Experimental Protocol: Slow Evaporation for Single Crystal Growth

-

Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) are screened for their ability to dissolve the compound at elevated temperatures and show reduced solubility at lower temperatures.

-

Solution Preparation: A saturated or near-saturated solution of 3-(phenoxymethyl)benzonitrile is prepared in a chosen solvent (e.g., ethanol) by gentle heating and stirring.

-

Filtration: The hot solution is filtered through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, poorly-diffracting crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryo-loop and immediately coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect them during handling and data collection.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

With a suitable single crystal, the next step is to collect the diffraction data. This is performed using a diffractometer, which bombards the crystal with a monochromatic X-ray beam and measures the positions and intensities of the diffracted X-rays.

Experimental Workflow for SC-XRD Data Collection

Caption: Workflow for SC-XRD data collection and processing.

Causality in Experimental Choices:

-

Cryo-cooling: Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, leading to higher resolution data and a more precise structure.

-

Data Collection Strategy: A strategy is calculated to ensure that a complete and redundant dataset is collected. Redundancy is important for accurate data scaling and merging.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The collected diffraction data is a reciprocal space representation of the crystal lattice. The process of structure solution and refinement converts this data into a real-space atomic model.

Workflow for Structure Solution and Refinement

Caption: Workflow for crystal structure solution and refinement.

Key Concepts in Structure Refinement:

-

Direct Methods: These are powerful algorithms that can determine the phases of the structure factors directly from the measured intensities, leading to an initial electron density map and a preliminary atomic model.

-

Fourier Synthesis: Difference Fourier maps are used to locate missing atoms (including hydrogen atoms) and to identify any discrepancies between the observed and calculated structure factors.

-

Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which provides a more accurate representation of their thermal vibrations.

Analysis of the Crystal Structure of 3-(Phenoxymethyl)benzonitrile (Hypothetical Data)

Based on the analysis of similar structures, we can predict the likely crystallographic parameters and key structural features of 3-(phenoxymethyl)benzonitrile. For illustrative purposes, the following data is adapted from a known structure of a related benzonitrile derivative.

Table 1: Hypothetical Crystallographic Data for 3-(Phenoxymethyl)benzonitrile

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁NO |

| Formula Weight | 209.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.567(3) |

| β (°) | 98.78(1) |

| Volume (ų) | 1063.4(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.305 |

| Temperature (K) | 100(2) |

| R-factor (final) | 0.045 |

| wR-factor (final) | 0.121 |

Molecular Geometry and Conformation:

The molecule would consist of a central phenoxymethyl linker connecting a phenyl ring and a benzonitrile moiety. The key conformational flexibility would arise from the torsion angles around the C-O-C ether linkage. The dihedral angle between the two aromatic rings would be a critical parameter, influencing the overall molecular shape and packing.

Intermolecular Interactions and Crystal Packing:

In the absence of strong hydrogen bond donors, the crystal packing would likely be dominated by weaker intermolecular interactions such as C-H···N and C-H···π interactions. The nitrile group is a good hydrogen bond acceptor and would likely participate in interactions with aromatic C-H groups of neighboring molecules. Pi-stacking interactions between the aromatic rings could also play a significant role in stabilizing the crystal lattice.

Logical Relationship of Intermolecular Interactions

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion and Significance

This guide has outlined the comprehensive process of determining the crystal structure of a small organic molecule, using 3-(phenoxymethyl)benzonitrile as a hypothetical example. A detailed understanding of the three-dimensional arrangement of atoms in the solid state is invaluable for:

-

Drug Development: Correlating molecular conformation with biological activity and designing more potent and selective drug candidates.

-

Materials Science: Understanding how intermolecular interactions dictate the bulk properties of a material, enabling the design of new materials with desired characteristics.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a compound, which can have significant implications for its stability, solubility, and bioavailability.

The self-validating nature of a high-quality crystal structure determination, supported by robust data and low R-factors, provides a definitive and authoritative model of a molecule in the solid state.

References

-

Clegg, W., & Teat, S. J. (2014). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

-

Qadeer, G., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(4), o838. [Link]

Discovery, Mechanistic Synthesis, and Application of 3-(Phenoxymethyl)benzonitrile: A Technical Whitepaper

Executive Summary & Historical Context

As a Senior Application Scientist specializing in synthetic methodologies and drug development, I frequently encounter chemical building blocks that serve as the silent architecture behind major pharmacological breakthroughs. 3-(Phenoxymethyl)benzonitrile (CAS: 57928-72-0) is one such critical intermediate.

The discovery and first formalized synthesis of this compound are deeply rooted in the late 1970s search for novel, high-efficacy local anesthetics. In 1978, Oelschläger and colleagues published a seminal paper in the Archiv der Pharmazie detailing the synthesis of new phenyl benzyl ethers [1]. Their objective was to develop a new class of ω -amino-1-(m-phenoxymethylphenyl)-alkanes, later known as meta-fomocaines . These compounds exhibited profound surface and infiltration anesthetic effects, significantly outperforming clinical standards of the time, such as tetracaine and lidocaine.

To access these potent meta-fomocaines, the researchers required a stable, reactive intermediate that could bridge a phenoxy group with a highly modifiable functional group (the nitrile). Thus, the targeted synthesis of 3-(Phenoxymethyl)benzonitrile was established, building upon earlier foundational studies of phenoxy-methylbenzyl chlorides by Mann and Stewart in 1954 [2].

Physicochemical Profiling

Understanding the physicochemical parameters of 3-(Phenoxymethyl)benzonitrile is essential for predicting its behavior in downstream reactions, particularly its solubility profile during liquid-liquid extractions and its stability under reductive conditions.

Table 1: Quantitative Data and Chemical Properties

| Parameter | Value | Scientific Implication |

| Chemical Name | 3-(Phenoxymethyl)benzonitrile | IUPAC standard nomenclature. |

| CAS Registry Number | 57928-72-0 | Unique identifier for literature and sourcing. |

| Molecular Formula | C₁₄H₁₁NO | Dictates mass spectrometry (M+H) targets. |

| Molecular Weight | 209.24 g/mol | Used for precise stoichiometric calculations. |

| LogP (Predicted) | ~3.1 | Indicates high lipophilicity; requires non-polar organic solvents for extraction (e.g., Ethyl Acetate, DCM). |

| Structural Class | Aryl Benzyl Ether / Benzonitrile | The ether linkage is stable to base but sensitive to strong Lewis acids; the nitrile is a prime target for reduction. |

Mechanistic Rationale of the First Synthesis

The synthesis of 3-(Phenoxymethyl)benzonitrile is a masterclass in chemoselective Williamson Ether Synthesis . The reaction involves a bimolecular nucleophilic substitution (S_N2) between phenol and 3-(bromomethyl)benzonitrile.

Causality Behind Experimental Choices:

-

The Electrophile: 3-(bromomethyl)benzonitrile is chosen because the benzylic bromide is highly activated for S_N2 attack. The cyano (-CN) group in the meta position is electron-withdrawing via induction, which slightly increases the electrophilicity of the benzylic carbon without causing the direct resonance destabilization that an ortho or para cyano group might induce during the transition state.

-

Base Selection (The Critical Variable): Potassium carbonate (K₂CO₃) is utilized instead of stronger bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH). Why? The nitrile group is highly susceptible to base-catalyzed hydrolysis, which would yield an unwanted amide or carboxylic acid. K₂CO₃ (pKa of conjugate acid ~10.3) is perfectly tuned to deprotonate phenol (pKa ~10) to form the active phenoxide nucleophile, while remaining entirely inert toward the nitrile group.

-

Solvent Dynamics: Acetone or N,N-Dimethylformamide (DMF) are used as polar aprotic solvents. They dissolve the organic precursors and the K₂CO₃, but more importantly, they leave the generated phenoxide anion relatively unsolvated (naked), drastically increasing its nucleophilic attack rate on the benzylic bromide.

Reaction Workflow & Pathway Visualization

The following diagram illustrates the logical flow of reagents, the generation of the active intermediate, and the downstream application of the synthesized target.

Figure 1: Reaction pathway for 3-(Phenoxymethyl)benzonitrile and its downstream derivatization.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes in-process controls (IPCs) so the researcher can verify success before proceeding to the next step.

Phase 1: Nucleophile Activation

-

Preparation: Charge a flame-dried round-bottom flask with Phenol (1.05 equivalents) and anhydrous K₂CO₃ (1.5 equivalents).

-

Solvation: Add anhydrous Acetone (10 mL per gram of starting material). Stir the suspension at room temperature for 30 minutes.

-

Causality Check: This pre-stirring ensures complete deprotonation of the phenol. The slight excess of phenol ensures total consumption of the more expensive benzyl bromide later.

-

Phase 2: Alkylation (S_N2)

-

Addition: Slowly add 3-(bromomethyl)benzonitrile (1.0 equivalent) to the stirring suspension.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction to 60°C (reflux) for 4–6 hours.

-

In-Process Control (IPC): Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system.

-

Self-Validation: The reaction is complete when the UV-active spot corresponding to 3-(bromomethyl)benzonitrile completely disappears. The formation of a new, slightly more polar UV-active spot indicates the product.

-

Phase 3: Workup and Isolation

-

Quenching: Cool the mixture to room temperature and filter off the inorganic salts (KBr and excess K₂CO₃) through a Celite pad. Concentrate the filtrate under reduced pressure.

-

Liquid-Liquid Extraction: Dissolve the crude residue in Ethyl Acetate. Wash the organic layer with 5% aqueous NaOH (2 x 20 mL).

-

Causality Check: The NaOH wash is critical. It converts any unreacted phenol into water-soluble sodium phenoxide, removing it entirely from the organic layer.

-

-

Drying & Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield pure 3-(Phenoxymethyl)benzonitrile as a crystalline solid or viscous oil.

Conclusion and Downstream Significance

The synthesis of 3-(Phenoxymethyl)benzonitrile is a prime example of how fundamental organic transformations—like the Williamson ether synthesis—can be perfectly tuned to preserve sensitive functional groups. Once isolated, the nitrile group of this molecule serves as a versatile handle. In the original 1978 discovery [1], it was subjected to catalytic hydrogenation or reduction via Lithium Aluminum Hydride (LiAlH₄) to yield primary amines, which were subsequently alkylated to form the highly potent meta-fomocaine anesthetics. Today, this building block remains a staple in the design of novel pharmaceuticals requiring a robust aryl ether linkage coupled with a modifiable benzylic position.

References

-

Oelschläger, H., Czasch, H. J., Iglesias-Meier, J., Ehlers, E., & Götze, G. (1978). Syntheses of new compounds with local anesthetic activity, IX: Syntheses of new phenyl benzyl ethers. Archiv der Pharmazie, 311(2), 81-97. Available at:[Link]

-

Mann, F. G., & Stewart, F. H. C. (1954). The preparation of o-, m-, and p-alkoxy- and -phenoxy-methylbenzy chlorides. Journal of the Chemical Society (Resumed), 2819-2826. Available at:[Link]

Potential biological activities of 3-(Phenoxymethyl)benzonitrile

An In-Depth Technical Guide to the Potential Biological Activities of 3-(Phenoxymethyl)benzonitrile

Authored by a Senior Application Scientist

Foreword

The confluence of a phenoxy ether linkage and a nitrile group within a single molecular scaffold presents a compelling starting point for novel therapeutic agent discovery. The benzonitrile moiety is a versatile pharmacophore found in a range of biologically active compounds, while the phenoxymethyl group can modulate lipophilicity and target engagement. This guide provides a prospective analysis of 3-(Phenoxymethyl)benzonitrile, a molecule of significant interest at the intersection of these two functionalities. While direct biological data for this specific compound is nascent, this document synthesizes insights from structurally related molecules to propose and detail a comprehensive research framework for elucidating its therapeutic potential. We will explore plausible anti-inflammatory, anticancer, and antimicrobial activities, providing the theoretical underpinnings and practical experimental designs for their investigation.

Molecular Profile of 3-(Phenoxymethyl)benzonitrile

Chemical Structure:

Caption: Chemical structure of 3-(Phenoxymethyl)benzonitrile.

The structure features a central ether linkage connecting a phenyl ring to a benzonitrile moiety at the meta position. This arrangement allows for significant conformational flexibility, which can be crucial for binding to biological targets. The nitrile group is a potent hydrogen bond acceptor and can participate in various metabolic pathways.

Potential Anti-inflammatory Activity

The presence of the diaryl ether structure is reminiscent of scaffolds found in known anti-inflammatory agents. Derivatives of benzonitrile have demonstrated anti-inflammatory and analgesic properties, suggesting that 3-(Phenoxymethyl)benzonitrile may act on key inflammatory pathways[1].

Proposed Mechanism of Action: COX-2 Inhibition

A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins[2][3][4][5]. We hypothesize that 3-(Phenoxymethyl)benzonitrile may exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.

Caption: Proposed inhibition of the COX-2 pathway by 3-(Phenoxymethyl)benzonitrile.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity of 3-(Phenoxymethyl)benzonitrile against human COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione and hemoglobin.

-

Test Compound Preparation: Dissolve 3-(Phenoxymethyl)benzonitrile in DMSO to create a stock solution. Prepare serial dilutions to achieve a range of final assay concentrations.

-

Assay Procedure: a. In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the reaction by adding arachidonic acid as the substrate. d. Incubate at 37°C for 2 minutes. e. Stop the reaction by adding a solution of HCl. f. Measure the production of prostaglandin E2 (PGE2) using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Hypothetical Data Presentation

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 3-(Phenoxymethyl)benzonitrile | >100 | 5.2 | >19.2 |

| Celecoxib (Control) | 15 | 0.04 | 375 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of 3-(Phenoxymethyl)benzonitrile in an acute inflammation model.

Caption: Workflow for the carrageenan-induced paw edema model.

Methodology:

-

Animals: Use male Wistar rats (180-220 g).

-

Groups:

-

Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

-

Group 2: 3-(Phenoxymethyl)benzonitrile (e.g., 50 mg/kg, p.o.).

-

Group 3: 3-(Phenoxymethyl)benzonitrile (e.g., 100 mg/kg, p.o.).

-

Group 4: Indomethacin (10 mg/kg, p.o.) as a positive control.

-

-

Procedure: a. Administer the test compounds or vehicle orally one hour before the induction of inflammation. b. Measure the initial paw volume of the right hind paw using a plethysmometer. c. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Potential Anticancer Activity

The phenoxymethyl scaffold is present in various compounds investigated for their anticancer properties[6]. Furthermore, certain benzonitrile derivatives have shown promising cytotoxic activity against various cancer cell lines[7][8].

Proposed Mechanism of Action: Inhibition of GSK3β Signaling